molecular formula C14H9FO4 B6378540 5-(3-Carboxy-5-fluorophenyl)-2-formylphenol CAS No. 1261898-28-5

5-(3-Carboxy-5-fluorophenyl)-2-formylphenol

Cat. No.: B6378540
CAS No.: 1261898-28-5
M. Wt: 260.22 g/mol
InChI Key: IWSBKBBVQBOLNV-UHFFFAOYSA-N
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Description

5-(3-Carboxy-5-fluorophenyl)-2-formylphenol is an organic compound with a complex structure that includes a carboxylic acid group, a fluorine atom, and a formyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Carboxy-5-fluorophenyl)-2-formylphenol typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a fluorinated benzene derivative.

    Carboxylation: The carboxylic acid group is introduced via carboxylation, which can be performed using carbon dioxide in the presence of a strong base.

    Phenol Formation: The phenol group is formed through hydroxylation, typically using a hydroxylating agent such as hydrogen peroxide or a hydroxyl radical source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure systems, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to an alcohol group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 5-(3-Carboxy-5-fluorophenyl)-2-carboxyphenol.

    Reduction: 5-(3-Carboxy-5-fluorophenyl)-2-hydroxyphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(3-Carboxy-5-fluorophenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-(3-Carboxy-5-fluorophenyl)-2-formylphenol involves its interaction with specific molecular targets. The carboxylic acid and formyl groups can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Carboxy-5-fluorophenyl)phenol: Similar structure but lacks the formyl group.

    3-Carboxy-5-fluorophenylboronic acid: Contains a boronic acid group instead of a formyl group.

    5-(3-Carboxy-5-fluorophenyl)-2-methylphenol: Has a methyl group instead of a formyl group.

Uniqueness

5-(3-Carboxy-5-fluorophenyl)-2-formylphenol is unique due to the presence of both a formyl group and a carboxylic acid group on the same phenol ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

3-fluoro-5-(4-formyl-3-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO4/c15-12-4-10(3-11(5-12)14(18)19)8-1-2-9(7-16)13(17)6-8/h1-7,17H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSBKBBVQBOLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685248
Record name 5-Fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261898-28-5
Record name 5-Fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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